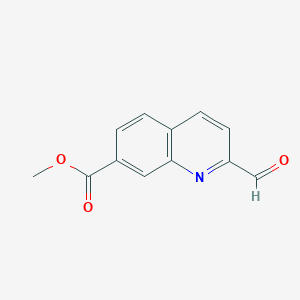

Methyl 2-formylquinoline-7-carboxylate

Descripción general

Descripción

Methyl 2-formylquinoline-7-carboxylate: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core with a formyl group at the 2-position and a carboxylate ester at the 7-position, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The synthesis of methyl 2-formylquinoline-7-carboxylate can be achieved through the Vilsmeier-Haack reaction, where a formyl group is introduced into the quinoline ring. This involves the reaction of quinoline with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the formylated quinoline derivative.

Microwave-Assisted Synthesis: Recent advances in green chemistry have led to the development of microwave-assisted synthesis methods. This approach involves the use of microwave irradiation to accelerate the reaction between quinoline, DMF, and POCl3, followed by esterification with methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures consistent product quality and high efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-formylquinoline-7-carboxylate can undergo oxidation reactions to form quinoline-2,7-dicarboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), methanol or ether as solvents.

Substitution: Hydrazine (N2H4), various nucleophiles, mild to moderate temperatures.

Major Products:

Oxidation: Quinoline-2,7-dicarboxylic acid.

Reduction: Methyl 2-hydroxymethylquinoline-7-carboxylate.

Substitution: Hydrazone derivatives and other substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Methyl 2-formylquinoline-7-carboxylate serves as a key intermediate in the synthesis of various heterocyclic compounds. It is used in the preparation of quinoline-based ligands for coordination chemistry and catalysis .

Biology: In biological research, this compound is utilized in the development of fluorescent probes and sensors for detecting metal ions and biomolecules. Its quinoline core imparts strong fluorescence properties, making it suitable for imaging applications .

Medicine: this compound derivatives exhibit potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in drug discovery and development for treating infectious diseases and cancer .

Industry: In the industrial sector, this compound is employed in the synthesis of dyes, pigments, and agrochemicals. Its versatility and reactivity make it valuable for producing a wide range of chemical products .

Mecanismo De Acción

The mechanism of action of methyl 2-formylquinoline-7-carboxylate and its derivatives involves interactions with various molecular targets. The quinoline core can intercalate with DNA, disrupting its structure and function. This property is exploited in the development of anticancer agents that target rapidly dividing cells .

Additionally, the formyl group can undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate enzyme activity and cellular signaling pathways, contributing to the compound’s biological effects .

Comparación Con Compuestos Similares

Quinoline-2-carboxylic acid: Lacks the formyl group at the 2-position, resulting in different reactivity and biological activity.

Methyl 2-hydroxyquinoline-7-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to variations in chemical behavior and applications.

Quinoline-7-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity in chemical reactions.

Uniqueness: Methyl 2-formylquinoline-7-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the quinoline core. This combination of functional groups enhances its reactivity and versatility in synthetic chemistry. The formyl group allows for further functionalization through nucleophilic addition reactions, while the carboxylate ester group provides stability and solubility in organic solvents .

Actividad Biológica

Methyl 2-formylquinoline-7-carboxylate (MFQC) is a significant compound in the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of MFQC, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinoline core with a formyl group at the 2-position and a carboxylate ester at the 7-position. This unique structure enhances its reactivity and biological activity compared to other quinoline derivatives.

| Property | Details |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 219.20 g/mol |

| CAS Number | 1412255-02-7 |

| Solubility | Soluble in organic solvents |

1. Antimicrobial Properties

MFQC has demonstrated significant antimicrobial activity. It is utilized in the development of new antibiotics, particularly against resistant strains of bacteria. Studies indicate that MFQC exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

Research shows that MFQC can intercalate with DNA, disrupting replication processes and leading to cell death. Its ability to inhibit topoisomerase enzymes, crucial for DNA replication and transcription, positions it as a promising candidate in cancer treatment.

- Mechanism of Action : The quinoline core allows MFQC to bind to DNA, while the formyl group can react with biological nucleophiles, forming covalent adducts that modulate enzyme activities and cellular signaling pathways.

3. Antiviral Effects

MFQC has been explored for its antiviral properties. Preliminary studies suggest it may inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Case Studies and Research Findings

Several studies have focused on the biological activity of MFQC:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of various quinoline derivatives, including MFQC, demonstrating their potential as HSF1 pathway inhibitors with antiproliferative effects on cancer cell lines .

- Research conducted by ACS Publications showed that derivatives of MFQC exhibited enhanced metabolic stability while maintaining significant antiproliferative activity against various cancer cell lines .

Table: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple pathogens | |

| Anticancer | Inhibits cell proliferation; DNA intercalation | |

| Antiviral | Potential inhibition of viral replication |

Synthetic Routes

The synthesis of MFQC can be achieved through classical methods such as the Vilsmeier-Haack reaction or microwave-assisted synthesis techniques. These methods allow for efficient production while maintaining high yields.

Synthetic Method Overview

- Classical Synthesis : Involves the reaction of quinoline with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

- Microwave-Assisted Synthesis : Utilizes microwave irradiation to accelerate reactions, leading to faster synthesis times and reduced environmental impact.

Propiedades

IUPAC Name |

methyl 2-formylquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c1-16-12(15)9-3-2-8-4-5-10(7-14)13-11(8)6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICMJLWCLYYSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.